molecular formula C13H17N5O2S B5873282 2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide

2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide

Cat. No.: B5873282
M. Wt: 307.37 g/mol
InChI Key: DEMQUNJEXKNTSC-UHFFFAOYSA-N
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Description

2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide is a chemical compound with a complex structure that includes a tetrazole ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 1-methyltetrazole-5-thiol with an appropriate acylating agent to form the desired acetamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the acetamide moiety.

Scientific Research Applications

2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring and sulfanyl group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyltetrazol-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
  • 2-[(1-methyltetrazol-5-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide
  • N-(2-methyltetrazol-5-yl)acetamide

Uniqueness

2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide is unique due to the presence of the propan-2-yloxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities.

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-9(2)20-11-7-5-4-6-10(11)14-12(19)8-21-13-15-16-17-18(13)3/h4-7,9H,8H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMQUNJEXKNTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)CSC2=NN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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